molecular formula C11H15BClNO4 B2858102 (4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid CAS No. 1421754-24-6

(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid

Cat. No.: B2858102
CAS No.: 1421754-24-6
M. Wt: 271.5
InChI Key: TXTRMICCPSQYOU-UHFFFAOYSA-N
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Description

(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a chlorine substituent at the 2-position of the phenyl ring. This compound is structurally significant due to the combined presence of a boronic acid moiety, which enables participation in Suzuki-Miyaura cross-coupling reactions, and the Boc group, which provides stability and synthetic versatility for amino group protection in multi-step organic syntheses . Its applications span pharmaceutical development, materials science, and catalytic chemistry, where precise control over reactivity and solubility is critical.

Properties

IUPAC Name

[2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTRMICCPSQYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid is a boronic acid derivative that has a chlorophenyl group and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The boronic acid allows for interactions with biomolecules, especially in enzyme inhibition and molecular recognition. The compound is useful in medicinal chemistry, specifically in developing therapeutic agents that target biological pathways.

Applications

This compound has several applications:

  • Enzyme Inhibition Boronic acids can interact with enzymes through reversible covalent bonding, which makes them useful in drug design. They can also inhibit proteases by mimicking the transition state of peptide substrates. Boronic acids have anti-inflammatory and anti-cancer properties, making them candidates for therapeutic applications.
  • Interaction Studies Studies often focus on its binding affinity to various enzymes and receptors. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies are used to study these interactions. These studies give insight into the mechanism of action and help optimize the compound’s structure for enhanced biological activity.
  • Versatility in Synthesis The boronic acid group can undergo types of reactions, making it versatile in synthetic organic chemistry.

Structural Features and Comparison with Related Compounds

This compound includes a protected amino group and chlorinated aromatic system, which gives advantages in biological assays and synthetic applications compared to simpler boronic acids.

Structural Comparison Table

Compound NameStructural FeaturesUnique Attributes
Phenylboronic AcidSimple phenyl groupBasic structure for coupling reactions
(3-Chloro-4-fluorophenyl)boronic AcidFluorine substitutionEnhanced electronic properties
(4-Amino-phenyl)boronic AcidUnprotected amino groupIncreased solubility and reactivity
This compoundProtected amino group and chlorinated aromatic systemDistinct advantages in biological assays and synthetic applications

Mechanism of Action

The mechanism of action for (4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on functional groups, substitution patterns, and reactivity.

Substituent Position and Electronic Effects

  • (4-Boc-Aminophenyl)boronic Acid (CAS 330793-01-6): This analog lacks the 2-chloro substituent but retains the Boc-protected amino group at the 4-position. However, the chlorine in the target compound may improve regioselectivity in coupling reactions due to its ortho-directing effects .
  • (3-{[(tert-Butoxy)carbonyl]amino}-5-chlorophenyl)boronic Acid: A positional isomer with chlorine at the 5-position and Boc-amino at the 3-position. This may result in lower solubility in polar solvents compared to the target compound .

Functional Group Variations

  • (4-Carbamoylphenyl)boronic Acid: Replaces the Boc-amino group with a carbamoyl (-CONH₂) moiety. The carbamoyl group participates in stronger hydrogen bonding, leading to distinct crystal packing behavior (e.g., R₂²(8) and R₄⁴(8) hydrogen-bonded motifs) compared to the Boc-protected analog. The Boc group in the target compound reduces hydrogen-bonding capacity but enhances lipophilicity, which is advantageous in drug delivery applications .
  • tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 2102451-30-7):
    A boronic ester analog with a pinacol ester replacing the boronic acid. This derivative offers improved air and moisture stability, making it preferable for storage and handling. However, the boronic ester requires hydrolysis prior to Suzuki coupling, adding an extra synthetic step .

Halogen-Substituted Analogs

  • (4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic Acid (CAS 1256346-26-5):
    Features additional fluorine and methoxyethoxy substituents. The electron-withdrawing fluorine enhances electrophilicity of the boronic acid, while the methoxyethoxy group increases solubility in aqueous media. In contrast, the target compound’s Boc group provides steric bulk, which may slow reaction kinetics but improve selectivity in crowded environments .

Physical and Chemical Properties

Key differences in crystallography and reactivity are highlighted below:

Property Target Compound (4-Carbamoylphenyl)boronic Acid (4-Boc-Aminophenyl)boronic Acid
Crystal System Not reported Triclinic (P-1) Not reported
Hydrogen Bonding Motifs Likely weaker R₂²(8), R₄⁴(8) Minimal due to Boc protection
C—B Bond Length ~1.55 Å (est.) 1.546 Å Similar to target compound
Solubility in Dioxane High Moderate High

The Boc group in the target compound introduces steric hindrance, reducing intermolecular interactions compared to the carbamoyl analog. This results in lower melting points and improved solubility in organic solvents like 1,4-dioxane .

Reactivity in Suzuki-Miyaura Coupling

The 2-chloro substituent in the target compound may slow coupling reactions compared to electron-rich analogs (e.g., 4-fluorophenylboronic acid in ) due to its electron-withdrawing nature. However, the chlorine’s ortho-directing effects can enhance regioselectivity in cross-couplings. By contrast, the Boc group’s steric bulk may reduce side reactions, such as protodeboronation, compared to unprotected amino-boronic acids .

Biological Activity

(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid is a derivative of boronic acid characterized by its unique structural features, including a chlorophenyl group and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor, which is crucial in medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H15BClNO4C_{11}H_{15}BClNO_{4}. The presence of the boronic acid moiety allows for specific interactions with biomolecules, primarily through reversible covalent bonding with serine proteases and other enzymes. This interaction is significant for drug design, as it enables the compound to mimic the transition state of peptide substrates, thus inhibiting enzyme activity effectively.

The biological activity of this compound can be attributed to its ability to interact with various enzymes. Boronic acids are known to form stable complexes with diols and can act as enzyme inhibitors by mimicking substrates. The mechanism typically involves the formation of a covalent bond between the boron atom and the enzyme's active site, leading to inhibition of enzymatic activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Studies have shown that boronic acids can inhibit proteases, which are critical in various biological processes, including inflammation and cancer progression. For instance, this compound has been noted for its potential anti-inflammatory and anti-cancer properties, suggesting its utility in therapeutic contexts.

Cytotoxicity Against Cancer Cells

A study involving boronic acid derivatives demonstrated that certain compounds significantly reduced cell viability in prostate cancer cells while maintaining a higher viability in healthy cells. Specifically, compounds similar to this compound were tested at concentrations ranging from 0.5 µM to 5 µM, resulting in a decrease in cancer cell viability to as low as 33% at higher concentrations . This selective cytotoxicity highlights the potential for developing targeted cancer therapies.

Antimicrobial Properties

Additionally, antimicrobial studies have shown that boronic acid derivatives can inhibit the growth of various microorganisms. The inhibition zones measured for different bacterial strains ranged from 7 mm to 13 mm, indicating moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may also have applications in treating bacterial infections.

Research Findings Summary Table

Study Focus Findings
Enzyme Inhibition Effective against serine proteases; potential use in drug design for anti-inflammatory agents.
Cytotoxicity Reduced prostate cancer cell viability by up to 67% at 5 µM; selective toxicity towards cancer cells.
Antimicrobial Activity Inhibition zones of 7–13 mm against various bacteria; potential for antibacterial applications.

Case Studies

  • Anti-Cancer Activity : In a comparative study of boronic compounds, this compound was evaluated alongside other derivatives for their cytotoxic effects on human prostate cancer cells. Results indicated a promising profile for this compound, warranting further investigation into its mechanism and efficacy in vivo.
  • Antimicrobial Efficacy : A series of tests conducted on various boronic acids revealed that this compound exhibited notable antimicrobial properties against clinically relevant strains, suggesting its potential as a lead compound in developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies optimize the yield and purity of (4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid?

  • Methodological Answer : The synthesis typically involves sequential Boc-protection of the amine, chlorination at the ortho position, and boronic acid introduction via Miyaura borylation. Key steps include:

  • Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP in THF) to protect the amine .
  • Chlorination : Electrophilic aromatic substitution with Cl₂ or NCS (N-chlorosuccinimide) in dichloromethane at 0–5°C .
  • Boronation : Miyaura borylation using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron in THF at 80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR : ¹H/¹³C NMR to verify Boc-group integration (e.g., tert-butyl singlet at ~1.3 ppm) and boronic acid protons .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>97% by area) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 299.1 .

Q. What solvent systems and storage conditions ensure stability during experiments?

  • Methodological Answer :

  • Solubility : Dissolve in DMSO (10 mM stock) or THF for Suzuki couplings. Avoid protic solvents to prevent boronic acid dimerization .
  • Storage : Store at –20°C under inert gas (argon) to minimize hydrolysis. Shelf life: 6 months at –80°C, 1 month at –20°C .

Advanced Research Questions

Q. How does steric hindrance from the Boc group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky tert-butoxycarbonyl group reduces electrophilicity at the boronic acid, requiring optimized conditions:

  • Catalyst : Use Pd(OAc)₂ with SPhos ligand to enhance turnover in Suzuki-Miyaura couplings .
  • Base : K₂CO₃ in THF/H₂O (3:1) at 60°C improves coupling efficiency with electron-deficient aryl halides .
  • Kinetic Studies : Monitor reaction progress via ¹¹B NMR to track boronic acid consumption .

Q. What computational approaches predict regioselectivity in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Model transition states using Gaussian09 (B3LYP/6-31G*) to predict activation barriers for substitutions at the chlorophenyl position .
  • Molecular Electrostatic Potential (MEP) : Visualize electron density to identify reactive sites for SNAr (nucleophilic aromatic substitution) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays (e.g., enzyme inhibition) across 3–5 replicates to establish IC₅₀ values. Compare with PubChem datasets .
  • Metabolite Profiling : Use LC-MS to identify hydrolysis by-products (e.g., free amine) that may skew activity results .

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